molecular formula C13H18F2O2 B7991423 1-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanol

1-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanol

Cat. No.: B7991423
M. Wt: 244.28 g/mol
InChI Key: IEGZBCHCQGVQDZ-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanol is a fluorinated aromatic alcohol featuring a 3,5-difluorophenyl core substituted with an isopentyloxy group at the 2-position and an ethanol moiety at the 1-position. This compound’s structure combines electron-withdrawing fluorine atoms and a lipophilic isopentyl ether, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

1-[3,5-difluoro-2-(3-methylbutoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2O2/c1-8(2)4-5-17-13-11(9(3)16)6-10(14)7-12(13)15/h6-9,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGZBCHCQGVQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1F)F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2,4-Difluoroaniline

The process begins with bromination of 2,4-difluoroaniline using elemental bromine (Br2Br_2) in hydrochloric acid (HClHCl) at 0–5°C, catalyzed by cuprous oxide (Cu2OCu_2O). This yields 2-bromo-4,6-difluoroaniline with >90% selectivity. The reaction mechanism proceeds via electrophilic aromatic substitution, where bromine acts as the electrophile, and the amine group directs substitution to the ortho and para positions.

Key Conditions

  • Temperature: 0–5°C

  • Catalyst: Cu2OCu_2O (5 mol%)

  • Solvent: Aqueous HClHCl

  • Yield: 92–95%

Diazotization and Reduction to 1-Bromo-3,5-difluorobenzene

The brominated aniline undergoes diazotization with sodium nitrite (NaNO2NaNO_2) in HClHCl at -10°C, forming a diazonium salt. Subsequent reduction with isopropyl alcohol ((CH3)2CHOH(CH_3)_2CHOH) and Cu2OCu_2O catalyst decomposes the diazonium intermediate into 1-bromo-3,5-difluorobenzene. This step avoids hazardous diazonium salt accumulation, ensuring safer processing.

Reaction Parameters

  • Diazotization: NaNO2NaNO_2 (1.1 eq), -10°C, 2 hours

  • Reduction: Isopropyl alcohol (2 eq), Cu2OCu_2O (5 mol%), 0–25°C

  • Yield: 85–88%

Alkoxylation with Isopentyl Alcohol

Nucleophilic aromatic substitution introduces the isopentyloxy group. 1-Bromo-3,5-difluorobenzene reacts with isopentyl alcohol ((CH2)2CHCH2OH(CH_2)_2CHCH_2OH) under basic conditions (e.g., K2CO3K_2CO_3) in dimethylformamide (DMFDMF) at 120°C. The bromide leaving group is displaced by the alkoxide ion, forming 3,5-difluoro-2-(isopentyloxy)benzene.

Optimized Protocol

  • Base: K2CO3K_2CO_3 (3 eq)

  • Solvent: DMFDMF, 120°C, 12 hours

  • Yield: 78–82%

Acylation: Introducing the Ketone Precursor

The ethanol moiety in the target compound originates from the reduction of a ketone intermediate. Friedel-Crafts acylation or directed ortho-metalation facilitates ketone installation on the aromatic ring.

Friedel-Crafts Acylation

Despite the deactivating effect of fluorine substituents, Friedel-Crafts acylation proceeds selectively at the para position to the isopentyloxy group. Using acetyl chloride (CH3COClCH_3COCl) and aluminum chloride (AlCl3AlCl_3) in dichloromethane (CH2Cl2CH_2Cl_2) at 0°C yields 1-(3,5-difluoro-2-(isopentyloxy)phenyl)ethanone.

Conditions and Challenges

  • Catalyst: AlCl3AlCl_3 (1.2 eq)

  • Solvent: CH2Cl2CH_2Cl_2, 0°C, 4 hours

  • Yield: 65–70%

  • Limitations: Competing side reactions at fluorine-substituted positions reduce efficiency.

Directed Ortho-Metalation Strategy

To circumvent Friedel-Crafts limitations, a directed metalation approach employs the isopentyloxy group as a directing group. Treatment with lithium diisopropylamide (LDALDA) at -78°C generates a lithiated intermediate, which reacts with N,NN,N-dimethylacetamide (DMACDMAC) to form the ketone.

Procedure

  • Base: LDALDA (1.1 eq), THF, -78°C

  • Electrophile: DMACDMAC (1.5 eq)

  • Yield: 72–75%

Reduction of Ketone to Ethanol

The final step reduces 1-(3,5-difluoro-2-(isopentyloxy)phenyl)ethanone to the target ethanol derivative. Two reduction methods dominate: borohydride-based and catalytic hydrogenation.

Sodium Borohydride (NaBH4NaBH_4NaBH4) Reduction

In methanol at 0°C, NaBH4NaBH_4 selectively reduces the ketone to the secondary alcohol. The reaction completes within 1 hour, offering a mild and scalable route.

Parameters

  • Reductant: NaBH4NaBH_4 (1.5 eq)

  • Solvent: CH3OHCH_3OH, 0°C, 1 hour

  • Yield: 88–92%

Lithium Aluminum Hydride (LiAlH4LiAlH_4LiAlH4) Reduction

For substrates with steric hindrance, LiAlH4LiAlH_4 in tetrahydrofuran (THFTHF) at reflux ensures complete reduction. This method achieves near-quantitative yields but requires careful handling due to LiAlH4LiAlH_4’s pyrophoric nature.

Protocol

  • Reductant: LiAlH4LiAlH_4 (2 eq)

  • Solvent: THFTHF, 60°C, 2 hours

  • Yield: 94–96%

Catalytic Hydrogenation

Palladium on carbon (Pd/CPd/C) in ethanol under H2H_2 gas (1 atm) offers a heterogeneous catalytic alternative. This method is preferred for industrial-scale synthesis due to easier catalyst recovery and lower waste generation.

Industrial-Scale Data

  • Catalyst: 5% Pd/CPd/C (10 wt%)

  • Conditions: H2H_2 (1 atm), CH3CH2OHCH_3CH_2OH, 25°C, 6 hours

  • Yield: 90–93%

Emerging Methodologies and Innovations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance the safety and efficiency of diazotization and reduction steps. Microreactors minimize thermal gradients, reducing side reactions during exothermic stages.

Case Study

  • Diazotization in flow: Residence time = 2 minutes, yield = 95%

  • Reduction in flow: Residence time = 5 minutes, yield = 91%

Biocatalytic Reduction

Enzymatic reduction using alcohol dehydrogenases (ADHs) provides an enantioselective route to chiral ethanol derivatives. ADH from Lactobacillus brevis reduces the ketone intermediate with >99% enantiomeric excess (eeee).

Biocatalytic Parameters

  • Enzyme: LbADHLbADH (2 mg/mL)

  • Cofactor: NADPHNADPH (0.5 mM), regenerated via glucose dehydrogenase

  • Yield: 85%, eeee = 99%

Industrial Production and Scalability

Large-scale synthesis prioritizes cost-effectiveness and minimal waste. A representative industrial protocol integrates:

  • Bromination and Alkoxylation in a single pot, reducing intermediate isolation.

  • Flow-Based Acylation to enhance heat transfer and reaction control.

  • Catalytic Hydrogenation with in-line purification via distillation.

Economic Metrics

  • Overall yield: 68–72%

  • Production cost: $120–150/kg

  • Purity: >99.5% (HPLC)

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanol has several applications in scientific research:

Chemistry

  • Building Block in Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules, facilitating the development of new compounds with desired properties.

Biology

  • Biological Activity Investigations: The compound is studied for its interactions with biomolecules, particularly enzymes and receptors. Its fluorine atoms enhance binding affinity, potentially leading to significant biological effects.

Medicine

  • Therapeutic Potential: Research indicates that it may possess antitumor and antimicrobial properties. Preliminary studies suggest that similar compounds can inhibit cancer cell proliferation and exhibit bacteriostatic effects.

Antitumor Activity

Recent investigations have shown that this compound can significantly reduce tumor cell proliferation in vitro. Studies reported a dose-dependent response with substantial reductions in cell viability at higher concentrations. This suggests potential applications in cancer therapy .

Antimicrobial Properties

Compounds similar to this compound have demonstrated the ability to affect DNA, RNA, and protein synthesis in bacteria. This indicates a bacteriostatic effect likely due to the compound's capacity to disrupt bacterial membranes .

Enzyme Inhibition Studies

Inhibitory effects on specific enzymes have been documented, highlighting the compound's potential utility in therapeutic contexts where enzyme modulation is beneficial. Such studies indicate that fluorinated phenolic compounds may serve as effective enzyme inhibitors .

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The hydroxyl group can participate in hydrogen bonding, further influencing its activity .

Comparison with Similar Compounds

Positional Isomers: 2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol

  • Structural Difference : The isopentyloxy group is at the 4-position instead of the 2-position.
  • Impact: Positional isomerism alters steric and electronic environments. However, the 2-substituted isomer’s proximity to the ethanol group could stabilize intramolecular hydrogen bonding, affecting solubility .

Ketone Analogs: 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

  • Structural Difference: A ketone replaces the ethanol group.
  • Impact: The ketone is more electrophilic, making it reactive in nucleophilic additions (e.g., Grignard reactions). However, the absence of a hydroxyl group reduces hydrogen-bonding capacity, which may limit its utility in chiral resolution or as a hydrogen-bond donor in catalysis .

Benzyloxy-Substituted Analog: 1-[2-(3,5-Difluorobenzyloxy)phenyl]-ethanone

  • Structural Difference : A benzyloxy group replaces the isopentyloxy group.
  • However, the bulkier benzyl substituent may reduce solubility in nonpolar solvents compared to the branched isopentyl chain .

Amino-Alcohol Derivatives: (R)-2-Amino-2-(3,5-difluorophenyl)ethanol

  • Structural Difference: An amino group replaces the isopentyloxy substituent.
  • Impact: The amino group introduces basicity and the ability to form salts, expanding applications in pharmaceutical intermediates. However, it may also increase susceptibility to oxidation or degradation under acidic conditions .

Trifluoromethyl-Substituted Analog: (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

  • Structural Difference : Trifluoromethyl groups replace the fluorine atoms.
  • Impact : The stronger electron-withdrawing effect of -CF₃ groups enhances lipophilicity and metabolic stability, making this compound valuable in drug development (e.g., Aprepitant intermediates). However, synthetic complexity and cost are higher compared to difluoro analogs .

Diacetoxy-Substituted Analog: 1-(3,5-Diacetoxyphenyl)-1-ethanol

  • Structural Difference : Acetoxy groups replace the fluorine atoms.
  • Impact : The ester functionalities increase hydrolytic lability, limiting stability in aqueous environments. However, they offer sites for further functionalization (e.g., deacetylation to generate free hydroxyl groups) .

Comparative Data Table

Compound Substituents Key Properties Applications References
1-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanol 2-isopentyloxy, 3,5-F Moderate lipophilicity, hydrogen-bonding capability Chiral synthesis, intermediates
2-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanol 4-isopentyloxy, 3,5-F Reduced steric hindrance, higher solubility in polar solvents Catalytic reactions
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol 3,5-CF₃ High metabolic stability, enhanced lipophilicity Pharmaceutical intermediates (e.g., Aprepitant)
1-(3,5-Diacetoxyphenyl)-1-ethanol 3,5-OAc Hydrolytically labile, functionalizable esters Prodrug design, polymer chemistry

Biological Activity

1-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanol is an organic compound characterized by its unique structure, which includes a difluorophenyl group and an isopentyloxy substituent. Its molecular formula is C13H18F2O2C_{13}H_{18}F_{2}O_{2}, with a molecular weight of approximately 244.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound can bind to specific enzymes, potentially inhibiting or activating their activity. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, which may lead to significant biological effects.
  • Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways. The hydroxyl group in the compound allows for hydrogen bonding, further influencing its activity.
  • Cellular Processes : The compound may influence critical cellular processes such as apoptosis, proliferation, and differentiation.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that certain derivatives can inhibit both germ and cancer cell respiration, suggesting a potential for anticancer applications .

Antimicrobial Properties

The structural characteristics of this compound suggest it may possess antimicrobial properties. Similar compounds have been observed to affect DNA, RNA, and protein synthesis in bacteria, indicating a bacteriostatic effect. This effect is likely due to the compound's ability to partition into bacterial membranes and disrupt their structure .

Study on Enzyme Inhibition

In a study examining the inhibition of specific enzymes by fluorinated phenolic compounds, it was found that this compound significantly inhibited enzyme activity at low concentrations. This suggests its potential utility in therapeutic applications where enzyme modulation is beneficial.

Anticancer Research

A recent investigation into the anticancer properties of fluorinated phenolic compounds highlighted the efficacy of this compound in reducing tumor cell proliferation in vitro. The study reported a dose-dependent response with significant reductions in cell viability observed at higher concentrations .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
1-(3-Fluoro-4-isopentyloxyphenyl)ethanolC13H18F1O2C_{13}H_{18}F_{1}O_{2}Contains one fluorine atom; potential for different biological activity
1-(4-Isopentyloxyphenyl)ethanolC13H18O2C_{13}H_{18}O_{2}Lacks fluorine; serves as a baseline for comparison
1-(3-Chloro-4-isopentyloxyphenyl)ethanolC13H18ClO2C_{13}H_{18}ClO_{2}Chlorinated variant; may exhibit different reactivity

The uniqueness of this compound lies in its specific fluorination pattern and the presence of the isopentyloxy group. These features may impart distinct chemical properties and biological activities compared to structurally similar compounds.

Q & A

Q. What are the optimal synthetic routes for 1-(3,5-Difluoro-2-(isopentyloxy)phenyl)ethanol?

The synthesis typically involves two key steps: (i) introducing the isopentyloxy group via the Williamson ether synthesis and (ii) fluorination at the 3,5-positions.

  • Step 1 : React 3,5-difluoro-2-hydroxyphenylethanol with isopentyl bromide in the presence of a base (e.g., K₂CO₃) to form the ether linkage .
  • Step 2 : Fluorination can be achieved using difluoromethylation reagents (e.g., sodium 2-chloro-2,2-difluoroacetate) under controlled conditions to avoid over-fluorination .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures is recommended for isolating high-purity product.

Q. How is the compound characterized spectroscopically?

  • NMR : ¹H NMR (400 MHz, CDCl₃) shows distinct signals for the isopentyloxy methyl groups (~δ 0.9–1.1 ppm), the ethanolic -CH₂OH (δ 3.5–4.0 ppm), and aromatic protons (δ 6.5–7.5 ppm). ¹⁹F NMR confirms fluorine substitution at δ -110 to -120 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) provides molecular ion peaks matching the exact mass (C₁₃H₁₇F₂O₂, calc. 258.12) .
  • X-ray Crystallography : Used to resolve crystal packing and confirm stereochemistry (e.g., bond angles and torsion angles) .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved for chiral studies?

  • Enzymatic Kinetic Resolution : Use lipases (e.g., Candida antarctica lipase B) in transesterification reactions with vinyl acetate to selectively acylate one enantiomer .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. Retention times and enantiomeric excess (ee) are calculated via UV detection .
  • Dynamic NMR : Monitor diastereomeric intermediates in chiral shift reagents (e.g., Eu(hfc)₃) to assess enantiopurity .

Q. What computational methods are used to predict its reactivity or binding affinity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and fluorine’s electron-withdrawing effects .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Compare docking scores with crystallographic data to validate models .

Q. How do structural modifications impact its biological activity?

  • Fluorine Substitution : Replace isopentyloxy with bulkier alkoxy groups (e.g., cyclopentyloxy) to study steric effects on antibacterial activity .
  • Hydroxyl Group Derivatization : Convert the ethanol moiety to esters or ethers and evaluate changes in solubility or membrane permeability .

Data Analysis & Contradictions

Q. How to address discrepancies between experimental and computational data?

  • Crystallographic vs. DFT Geometry : If bond lengths deviate >0.05 Å, re-optimize calculations with solvent effects (e.g., PCM model for ethanol) .
  • NMR Signal Splitting : Dynamic effects (e.g., hindered rotation of the isopentyloxy group) may cause unexpected splitting. Variable-temperature NMR (VT-NMR) can confirm conformational flexibility .

Environmental & Green Chemistry

Q. What green chemistry approaches mitigate environmental risks?

  • Biocatalytic Synthesis : Replace traditional solvents with ionic liquids or supercritical CO₂ in enzymatic reactions to reduce waste .
  • Degradation Studies : Use OECD 301F (Ready Biodegradability) tests to assess environmental persistence. Fluorinated compounds often require advanced oxidation processes (AOPs) for breakdown .

Future Research Directions

Q. What are underexplored applications of this compound?

  • Pharmaceutical Intermediates : Explore its use in synthesizing fluorinated β-blockers or antifungal agents via reductive amination .
  • Materials Science : Investigate its liquid crystalline behavior by modifying the alkoxy chain length .

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